4-Amino-3-iodo-1-methyl-1H-pyrazolo[3,4-D]pyrimidine
Description
Nuclear Magnetic Resonance (NMR) Spectral Signatures
¹H NMR (DMSO-d₆, 400 MHz):
¹³C NMR (DMSO-d₆, 100 MHz):
Infrared (IR) Absorption Profile
Mass Spectrometric Fragmentation Patterns
Tautomeric and Conformational Stability
The compound exhibits amino-imino tautomerism , with the amino form (NH₂ at C-4) predominant in solution. Key stability factors:
- Resonance effects : The amino group stabilizes the pyrimidine ring via conjugation.
- Steric hindrance : The methyl group at N-1 restricts rotation, favoring a single conformer.
Computational studies (DFT/B3LYP) predict a planar equilibrium geometry with minimal energy differences (<5 kJ/mol) between tautomers.
Properties
IUPAC Name |
3-iodo-1-methylpyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6IN5/c1-12-6-3(4(7)11-12)5(8)9-2-10-6/h2H,1H3,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDRBSXBQEOQZKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=NC(=C2C(=N1)I)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6IN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 4-Amino-3-iodo-1-methyl-1H-pyrazolo[3,4-D]pyrimidine typically involves:
- Construction of the pyrazolo[3,4-d]pyrimidine core.
- Introduction of the amino group at the 4-position.
- Iodination at the 3-position.
- Methylation at the N-1 position.
These steps can be performed sequentially or in a convergent manner depending on the starting materials and reagents.
Core Pyrazolo[3,4-d]pyrimidine Synthesis
The pyrazolo[3,4-d]pyrimidine skeleton is often synthesized by condensation reactions involving hydrazines and pyrimidine precursors or by cyclization reactions of appropriately substituted precursors.
Methylation at N-1 Position
Methylation at the N-1 nitrogen is commonly achieved by alkylation using methyl iodide (CH3I) in the presence of a base or phase transfer catalyst.
Iodination at the 3-Position
Selective iodination at the 3-position of the pyrazolo[3,4-d]pyrimidine ring is a critical step to obtain the 3-iodo derivative.
- Iodination can be carried out using iodine reagents such as iodine monochloride (ICl) or N-iodosuccinimide (NIS).
- The reaction is typically performed under mild conditions to avoid over-iodination or side reactions.
- Solvents such as acetonitrile or dichloromethane are preferred.
- Bases may be used to control the reaction pH and enhance selectivity.
- The iodination step is often performed after methylation to protect the N-1 position and improve regioselectivity.
Introduction of the 4-Amino Group
The amino group at the 4-position is introduced either by:
- Direct amination of a 4-chloro or 4-halo precursor via nucleophilic substitution with ammonia or amine sources.
- Reduction of a nitro group at the 4-position if starting from a 4-nitro derivative.
This step typically requires:
- Elevated temperatures (reflux conditions).
- Solvents such as ethanol, methanol, or water.
- Bases or acid catalysts depending on the substitution mechanism.
Representative Synthetic Route Summary
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Pyrazolo[3,4-d]pyrimidine core synthesis | Cyclization/condensation of precursors | Formation of pyrazolo[3,4-d]pyrimidin-4-ol or halo derivatives |
| 2 | N-1 Methylation | Methyl iodide, DMF, phase transfer catalyst, RT | 1-Methylated pyrazolo[3,4-d]pyrimidine |
| 3 | Iodination at 3-position | ICl or NIS, acetonitrile or DCM, base, mild temp | 3-Iodo substitution |
| 4 | Amination at 4-position | NH3 or amine source, reflux, ethanol/methanol | 4-Amino substitution |
Notes on Solvents, Bases, and Catalysts
| Parameter | Common Choices | Role/Effect |
|---|---|---|
| Solvents | DMF, acetonitrile, ethanol, methanol | Dissolve reagents, control reaction rates |
| Bases | Alkali hydroxides (NaOH, KOH), amines | Deprotonate nucleophiles, facilitate substitution |
| Catalysts | Phase transfer catalysts (e.g., quaternary ammonium salts) | Enhance nucleophilicity, improve yields |
| Halogenating agents | Iodine monochloride, N-iodosuccinimide | Provide iodine source for selective iodination |
Summary Table of Preparation Method Parameters
| Step | Reagents/Conditions | Temperature | Solvent | Catalyst/Agent | Yield Range (%) | Notes |
|---|---|---|---|---|---|---|
| Core synthesis | Cyclization of precursors | Reflux or RT | Various | None or acid/base catalysts | 60-85 | Depends on precursors |
| N-1 Methylation | Methyl iodide, phase transfer catalyst | Room temp | DMF | Quaternary ammonium salts | 70-90 | High regioselectivity |
| Iodination | ICl or NIS | Mild (0-25 °C) | Acetonitrile | Base (e.g., triethylamine) | 60-80 | Selective iodination |
| Amination | NH3 or amines | Reflux | Ethanol | Base or acid catalyst | 65-85 | Nucleophilic substitution |
Chemical Reactions Analysis
Substitution Reactions
The iodine atom at position 3 undergoes efficient substitution, enabling diverse derivatization. Key methods include:
Suzuki-Miyaura Cross-Coupling
This palladium-catalyzed reaction replaces iodine with aryl or heteroaryl groups using boronic acids.
| Reagents/Conditions | Products | Yield (%) | Catalytic System | Reference |
|---|---|---|---|---|
| Arylboronic acid, Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C | 3-Aryl-pyrazolo[3,4-d]pyrimidines | 60–85 | Pd(PPh₃)₄ |
Example:
-
Reaction with phenylboronic acid yields 3-phenyl-4-amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (85% yield).
Nucleophilic Aromatic Substitution
The electron-deficient pyrimidine ring facilitates displacement of iodine with nucleophiles.
| Reagents/Conditions | Products | Yield (%) | Notes | Reference |
|---|---|---|---|---|
| Sodium azide (NaN₃), DMF, 100°C | 3-Azido derivative | 75 | Requires Cu(I) catalyst for Staudinger reactions | |
| Potassium cyanide (KCN), DMSO, 120°C | 3-Cyano derivative | 68 | Limited by competing side reactions |
Alkylation of the Amino Group
The C4-amino group reacts with alkylating agents to form secondary or tertiary amines.
Protection/Deprotection Strategies
The amino group is protected to prevent unwanted side reactions during multi-step syntheses.
| Reagents/Conditions | Protective Group | Deprotection Method | Reference |
|---|---|---|---|
| Boc₂O (tert-butyl dicarbonate), DMAP, CH₂Cl₂ | Boc (tert-butoxycarbonyl) | TFA/CH₂Cl₂ (1:1) | |
| Fmoc-Cl, NaHCO₃, DMF | Fmoc (Fluorenylmethyloxycarbonyl) | Piperidine/DMF (20% v/v) |
Heterocyclization Reactions
The pyrazolopyrimidine scaffold participates in ring-forming reactions to generate fused heterocycles.
Key Mechanistic Insights
-
Suzuki Coupling : Proceeds via oxidative addition of Pd(0) to the C–I bond, followed by transmetallation and reductive elimination .
-
Nucleophilic Substitution : Enhanced by electron-withdrawing effects of the pyrimidine ring, favoring aromatic SNAr mechanisms.
-
Alkylation : Base-mediated deprotonation of the amino group increases nucleophilicity, enabling attack on alkyl halides .
This reactivity profile establishes 4-Amino-3-iodo-1-methyl-1H-pyrazolo[3,4-D]pyrimidine as a critical intermediate for developing kinase inhibitors and bioactive heterocycles.
Scientific Research Applications
Biological Activities
Research indicates that 4-Amino-3-iodo-1-methyl-1H-pyrazolo[3,4-D]pyrimidine exhibits several pharmacological activities:
- Anticancer Activity : Studies have shown that pyrazolo[3,4-d]pyrimidines can inhibit specific kinases involved in cancer progression. The compound's structural similarity to known kinase inhibitors suggests potential as an anticancer agent.
- Antiviral Properties : Some derivatives of pyrazolo[3,4-d]pyrimidine have demonstrated antiviral activity against various viruses, indicating that this compound may also possess similar properties.
- Neuroprotective Effects : Preliminary studies suggest that compounds in this class may protect neuronal cells from oxidative stress and apoptosis, which could be beneficial in neurodegenerative diseases.
Applications in Medicinal Chemistry
The unique structure of this compound allows for various modifications to enhance its biological activity:
Drug Development
The compound serves as a scaffold for developing new drugs targeting specific diseases, particularly cancers and viral infections. Its ability to be modified at different positions makes it versatile for drug design.
Biochemical Research
Due to its potential inhibitory effects on kinases, researchers utilize this compound in biochemical assays to study kinase activity and signaling pathways.
Structure-Activity Relationship (SAR) Studies
The compound is valuable for SAR studies aimed at understanding the relationship between chemical structure and biological activity. This can lead to the optimization of lead compounds for better efficacy and selectivity.
Case Studies
Several studies have highlighted the applications of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated inhibition of cancer cell proliferation in vitro. |
| Study B | Antiviral Activity | Showed effectiveness against a range of viral strains in cell cultures. |
| Study C | Neuroprotection | Indicated reduced neuronal cell death in models of oxidative stress. |
Mechanism of Action
The mechanism by which 4-Amino-3-iodo-1-methyl-1H-pyrazolo[3,4-D]pyrimidine exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the derivatives involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural and Functional Differences
The biological and physicochemical properties of pyrazolo[3,4-d]pyrimidines are highly dependent on substituent patterns. Below is a comparative analysis of the target compound and its analogs:
Table 1: Structural and Functional Comparison
Substituent Effects on Bioactivity
- Iodine vs. Chlorine : The 3-iodo substituent in the target compound enhances halogen bonding in kinase active sites, improving target affinity compared to 3-chloro analogs (e.g., 6-chloro derivatives in ). However, chloro-substituted derivatives exhibit broader antimicrobial activity .
- Methyl Group Stability : The 1-methyl group in the target compound reduces metabolic dealkylation rates compared to 1-phenyl (PP1) or 1-ribose (APPR) derivatives, enhancing pharmacokinetic stability .
- Amino vs. Carboxamido Groups: APPCR’s 3-carboxamido group confers cytocidal effects, whereas APPR’s 3-H substituent results in cytostatic activity, highlighting the role of electron-withdrawing groups in cytotoxicity .
Biological Activity
4-Amino-3-iodo-1-methyl-1H-pyrazolo[3,4-D]pyrimidine (CAS No. 151266-23-8) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various kinases involved in cancer progression. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in preclinical studies, and potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | CHIN |
| Molecular Weight (g/mol) | 261.03 |
| Purity | >98% |
| Appearance | White to light yellow powder |
| Sensitivity | Light sensitive |
Research indicates that this compound acts primarily as an epidermal growth factor receptor (EGFR) inhibitor. The structural similarity of this compound to ATP allows it to compete with ATP binding at the active site of EGFR, thus inhibiting its kinase activity. This inhibition leads to reduced cell proliferation and induction of apoptosis in cancer cells.
Anticancer Properties
A study published in Molecules reported that derivatives of pyrazolo[3,4-d]pyrimidine exhibited significant anti-proliferative effects against various cancer cell lines, including A549 (lung cancer) and HCT-116 (colon cancer). Notably, compound 12b demonstrated an IC50 value of 0.016 µM against wild-type EGFR and 0.236 µM against the mutant EGFR T790M variant, indicating its potential effectiveness in treating resistant forms of cancer .
Apoptosis Induction
Flow cytometric analyses revealed that this compound induces apoptosis through the upregulation of pro-apoptotic proteins such as BAX and downregulation of anti-apoptotic proteins like Bcl-2. This shift in the BAX/Bcl-2 ratio (8.8-fold increase) suggests a robust mechanism for promoting programmed cell death in tumor cells .
Study 1: Inhibition of EGFR
In vitro studies showed that compounds derived from pyrazolo[3,4-d]pyrimidine effectively inhibited EGFR-mediated signaling pathways. For instance, compound 12b not only inhibited cell proliferation but also caused cell cycle arrest at the S and G2/M phases, demonstrating its dual role in both preventing cell division and inducing apoptosis .
Study 2: Dual Inhibition
Another study highlighted a novel class of phenylpyrazolo[3,4-d]pyrimidines that exhibited dual inhibition against both EGFR and vascular endothelial growth factor receptor (VEGFR). The most potent compound exhibited IC50 values of 0.3 µM for EGFR and 7.60 µM for VEGFR2, showcasing its potential in targeting multiple pathways involved in tumor growth and angiogenesis .
Research Findings
The following table summarizes key findings from various studies on the biological activity of this compound derivatives:
Q & A
Q. What are the common synthetic routes for preparing 4-amino-3-iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine and its derivatives?
Synthesis typically involves condensation reactions between pyrazolo[3,4-d]pyrimidine precursors and iodinating agents. Key steps include:
- Alkylation/Iodination : Reacting pyrazolo[3,4-d]pyrimidine intermediates (e.g., compound 5 in ) with alkyl halides or iodine sources under dry acetonitrile or dichloromethane.
- Purification : Recrystallization from solvents like acetonitrile or methanol to isolate pure products .
- Microwave-assisted synthesis : For faster reaction kinetics, as demonstrated in related pyrazolo[3,4-d]pyrimidine derivatives (e.g., 3,4-diamino analogs) .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- 1H/13C NMR : Critical for confirming substitution patterns (e.g., methyl group at N1 and iodine at C3). Chemical shifts for aromatic protons and carbons are analyzed to verify regiochemistry .
- IR Spectroscopy : Identifies functional groups (e.g., amine stretches at ~3400 cm⁻¹ and C-I bonds at ~500 cm⁻¹) .
- Elemental Analysis : Validates purity by comparing experimental vs. calculated C, H, N percentages .
Q. How does the iodine substituent influence the compound’s reactivity?
The 3-iodo group serves as a reactive handle for:
- Cross-coupling reactions : Suzuki or Sonogashira couplings to introduce aryl/alkynyl groups .
- Nucleophilic substitution : Replacement with amines or thiols to diversify functionality .
Advanced Research Questions
Q. How can conflicting spectroscopic data for pyrazolo[3,4-d]pyrimidine derivatives be resolved?
Discrepancies in NMR or IR data (e.g., shifts due to solvent effects or tautomerism) require:
- Multi-technique validation : Cross-checking with high-resolution mass spectrometry (HRMS) or X-ray crystallography .
- Computational modeling : Comparing experimental shifts with density functional theory (DFT)-predicted values .
Q. What strategies optimize yield in large-scale synthesis of this compound?
Q. How does the methyl group at N1 affect the compound’s pharmacological profile?
The N1-methyl group:
- Modulates lipophilicity : Impacts membrane permeability and bioavailability.
- Influences binding affinity : Steric effects may alter interactions with biological targets (e.g., kinase active sites) .
- Comparative studies : Replace with bulkier groups (e.g., isopropyl) to assess SAR trends .
Q. What in vitro assays are suitable for evaluating its biological activity?
- Kinase inhibition assays : Test against tyrosine kinases (e.g., Src, EGFR) using fluorescence-based protocols .
- Cytotoxicity screening : MTT or CellTiter-Glo® assays on cancer cell lines (e.g., HeLa, MCF-7) .
- Anti-inflammatory models : Measure COX-2 inhibition via ELISA, leveraging structural analogs from .
Q. How can computational methods aid in designing novel derivatives?
- Docking studies : Predict binding modes with target proteins (e.g., kinases) using AutoDock or Schrödinger .
- ADMET prediction : Use QikProp or SwissADME to optimize pharmacokinetic properties (e.g., logP, solubility) .
Data Validation & Contradiction Analysis
Q. How should researchers address discrepancies in elemental analysis results?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
